
1-(4-Methoxy-2-nitrophenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the methoxy and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: m-Chloroperbenzoic acid, dichloromethane.
Major Products:
Reduction: 1-(4-Amino-2-methoxyphenyl)-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Applications De Recherche Scientifique
1-(4-Methoxy-2-nitrophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also coordinate with metal ions, affecting enzyme activity and other biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-1H-imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(4-Nitrophenyl)-1H-imidazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
1-(4-Methoxy-2-nitrophenyl)-2H-imidazole: Isomer with different positioning of the imidazole ring, leading to variations in chemical properties.
Uniqueness: 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25372-06-9 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
1-(4-methoxy-2-nitrophenyl)imidazole |
InChI |
InChI=1S/C10H9N3O3/c1-16-8-2-3-9(10(6-8)13(14)15)12-5-4-11-7-12/h2-7H,1H3 |
Clé InChI |
AMHMQVYBILXHQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


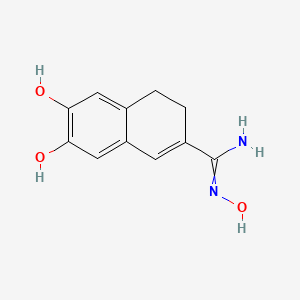
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

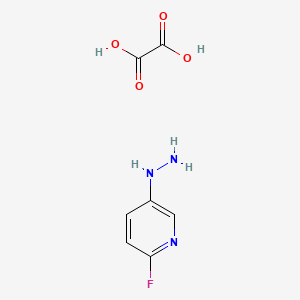
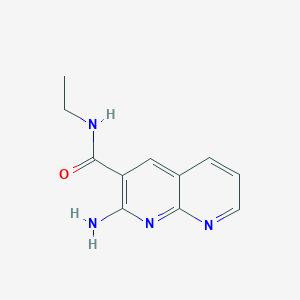
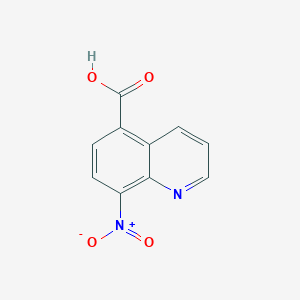
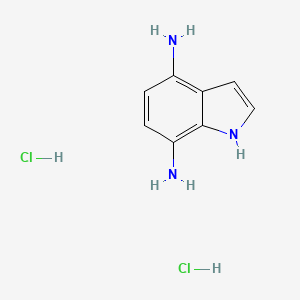
![6-Imino-6H-pyrido[1,2-B]isoquinoline-11-carbonitrile](/img/structure/B11886894.png)
![4-amino-2-chloro-5H,6H,7H,8H-pyrimido[5,4-f][1,4]oxazepin-5-one](/img/structure/B11886897.png)
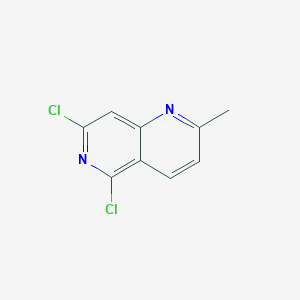
![tert-Butyl 1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11886910.png)
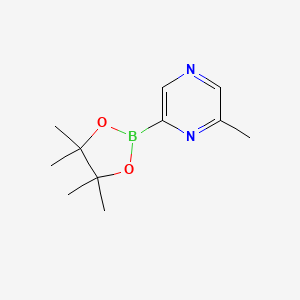

![5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11886924.png)
